Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate
Overview
Description
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a complex organic compound. It is related to the family of compounds known as benzyloxycarbonylamino acids . These compounds are often used in the synthesis of peptides and other bioactive molecules.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amino acid with a benzyloxycarbonyl protecting group . The benzyloxycarbonyl group serves to protect the amino group during the reaction, preventing it from reacting prematurely. The bromobutanamido group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely feature a central carbon atom bonded to an ethyl group, a benzyloxycarbonylamino group, and a bromobutanamido group . The benzyloxycarbonylamino group would consist of a benzene ring bonded to an oxygen atom, which is in turn bonded to a carbonyl (C=O) group and an amino (NH2) group .Chemical Reactions Analysis
As an ester, this compound could undergo a variety of reactions. For example, it could be hydrolyzed to form a carboxylic acid and an alcohol . It could also react with amines to form amides in a process known as aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Preparation and Reaction Studies
- Ethyl 2,3-dioxobutyrate 2-arylhydrazones, similar to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, have been used in the synthesis of various compounds. For instance, they react with bromine to form 4-bromo-derivatives, which are further used to synthesize ethyl 1-aryl-4-hydroxypyrazole-3-carboxylates and 1-aryl-3-benzoyl-4-hydroxypyrazoles. These compounds are valuable in medicinal chemistry and synthetic organic chemistry (Garg & Singh, 1970).
Acylation and Conversion Studies
- The acylation of ethyl 4-bromo-3-hydroxybutanoate, a compound structurally related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, and its derivatives leads to various biologically active compounds. These reactions and conversions are integral to pharmaceutical research, offering pathways to new drugs and therapeutic agents (Kato & Kimura, 1977).
Synthesis of Complex Molecules
- Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate and similar compounds are used in the synthesis of complex molecules like ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives. These derivatives have potential applications in developing new materials and chemicals for various industries, including pharmaceuticals (Mayer et al., 2001).
Pharmaceutical Research
- In pharmaceutical research, compounds related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate are used for preparing partially protected D-glucosamine derivatives. These derivatives play a crucial role in the development of new drugs and therapeutic compounds (Fuentes et al., 1993).
Enantioselective Synthesis
- Ethyl 1,4-benzodioxan-2-carboxylate, related to Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate, is used in enantioselective synthesis, which is essential in producing specific isomers of pharmaceutical compounds. This process is vital for developing drugs with targeted therapeutic effects (Kasture et al., 2005).
Catalytic Reactions
- Compounds like Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate are used in catalytic reactions to produce 2-aryl-1,3-dicarbonyl compounds. These reactions are significant in chemical synthesis, contributing to the development of various industrially and pharmaceutically important compounds (Xie et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHQFNVOZDAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705285 | |
Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate | |
CAS RN |
959246-79-8 | |
Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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